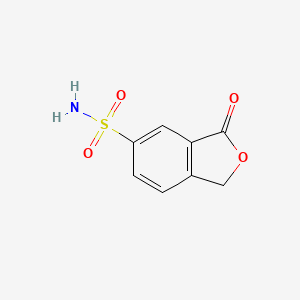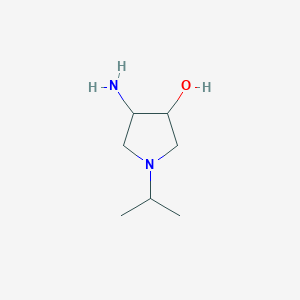
4-Amino-1-isopropylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-1-(propan-2-yl)pyrrolidin-3-ol is a compound with the molecular formula C7H16N2O It is a pyrrolidine derivative, characterized by the presence of an amino group at the 4-position and an isopropyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-(propan-2-yl)pyrrolidin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-1-(propan-2-yl)pyrrolidine with an oxidizing agent to introduce the hydroxyl group at the 3-position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of 4-amino-1-(propan-2-yl)pyrrolidin-3-ol may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-1-(propan-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of 4-amino-1-(propan-2-yl)pyrrolidin-3-one.
Reduction: Formation of 4-amino-1-(propan-2-yl)pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the substituent introduced.
Applications De Recherche Scientifique
4-amino-1-(propan-2-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 4-amino-1-(propan-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and participate in electrostatic interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simpler structure without the amino and hydroxyl groups.
Prolinol: Contains a hydroxyl group but lacks the isopropyl and amino groups.
Pyrrolizines: More complex structures with additional rings and functional groups.
Uniqueness
4-amino-1-(propan-2-yl)pyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H16N2O |
|---|---|
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
4-amino-1-propan-2-ylpyrrolidin-3-ol |
InChI |
InChI=1S/C7H16N2O/c1-5(2)9-3-6(8)7(10)4-9/h5-7,10H,3-4,8H2,1-2H3 |
Clé InChI |
QUGVYQWQGIUEHV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CC(C(C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


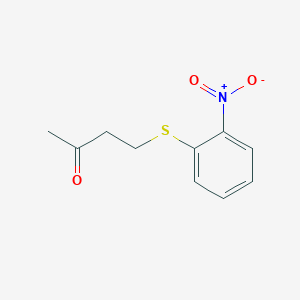


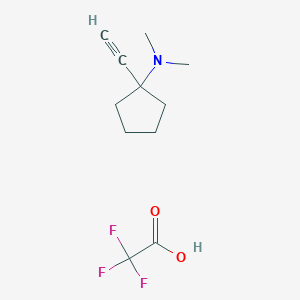
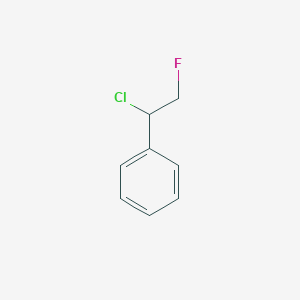
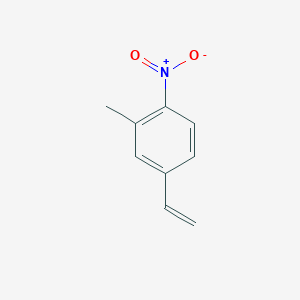

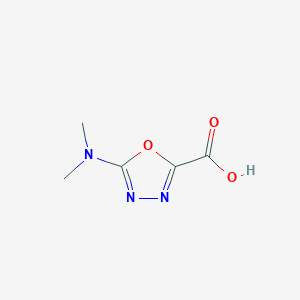
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide hydrochloride](/img/structure/B15309611.png)
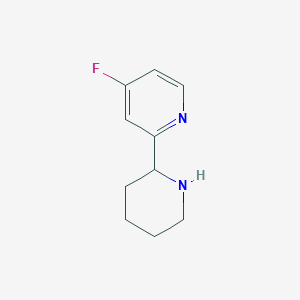

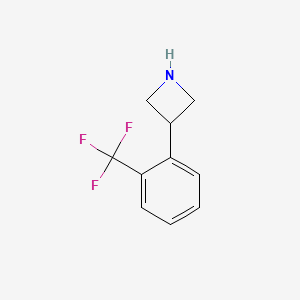
![1-[1-(2-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15309646.png)
